molecular formula C8H9NO2 B14137573 Oxime-, methoxy-phenyl-_

Oxime-, methoxy-phenyl-_

Cat. No.: B14137573
M. Wt: 151.16 g/mol
InChI Key: HUYDCTLGGLCUTE-HJWRWDBZSA-N
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Description

Oxime-, methoxy-phenyl-_ is an organic compound belonging to the oxime family, characterized by the presence of a methoxy group attached to a phenyl ring. The general formula for oximes is RR’C=N−OH, where R and R’ can be various organic groups. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxime-, methoxy-phenyl-_ can be synthesized through the condensation of methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a weakly acidic medium. The reaction typically proceeds as follows:

  • Dissolve methoxybenzaldehyde in an appropriate solvent (e.g., ethanol).
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to a weakly acidic range using acetic acid.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Oxime-, methoxy-phenyl-_ undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Acids: Hydrochloric acid, sulfuric acid for hydrolysis.

    Solvents: Ethanol, methanol, acetic acid.

Major Products Formed

Mechanism of Action

The mechanism of action of oxime-, methoxy-phenyl-_ involves its interaction with specific molecular targets. For instance, in medicinal applications, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity . Additionally, oximes can act as kinase inhibitors, affecting various signaling pathways involved in cancer and inflammation .

Comparison with Similar Compounds

Oxime-, methoxy-phenyl-_ can be compared with other oxime derivatives, such as:

Uniqueness

This compound stands out due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable scaffold in drug design .

Conclusion

This compound is a versatile compound with significant applications in various fields, including medicinal chemistry, biology, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl (Z)-N-hydroxybenzenecarboximidate

InChI

InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8-

InChI Key

HUYDCTLGGLCUTE-HJWRWDBZSA-N

Isomeric SMILES

CO/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

COC(=NO)C1=CC=CC=C1

Origin of Product

United States

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